molecular formula C8H9F2NO B12953834 2,6-Difluoro-4-((methylamino)methyl)phenol

2,6-Difluoro-4-((methylamino)methyl)phenol

Cat. No.: B12953834
M. Wt: 173.16 g/mol
InChI Key: RWAKSPAHXLBPLD-UHFFFAOYSA-N
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Description

2,6-Difluoro-4-((methylamino)methyl)phenol: is a chemical compound with the following molecular formula:

C8H9F2NO\text{C}_8\text{H}_9\text{F}_2\text{NO}C8​H9​F2​NO

and a molecular weight of 155.17 g/mol . It contains a phenolic ring substituted with fluorine atoms and a methylamino group.

Preparation Methods

Synthetic Routes: The synthesis of this compound involves introducing fluorine atoms onto a phenolic ring. One common method is the Suzuki–Miyaura coupling reaction, which joins chemically differentiated fragments using a palladium catalyst. In this process, oxidative addition occurs with electrophilic organic groups, while transmetalation transfers nucleophilic organic groups from boron to palladium .

Reaction Conditions: The specific conditions for the synthesis depend on the chosen synthetic route. the Suzuki–Miyaura coupling typically employs mild and functional group-tolerant reaction conditions.

Industrial Production: Industrial-scale production methods may involve variations of the Suzuki–Miyaura coupling or other fluorination strategies. detailed industrial processes are proprietary and may not be widely available.

Chemical Reactions Analysis

Reactivity: 2,6-Difluoro-4-((methylamino)methyl)phenol can undergo various reactions, including oxidation, reduction, and substitution. Common reagents include boron-based compounds (e.g., boronic acids), palladium catalysts, and fluorinating agents.

Major Products: The major products formed from these reactions include derivatives of the phenolic ring, such as fluorinated phenols or substituted amines.

Scientific Research Applications

This compound finds applications in several fields:

    Chemistry: As a building block for designing new molecules.

    Biology: Investigating its interactions with biological targets.

    Medicine: Developing potential drugs or imaging agents.

    Industry: Incorporating fluorinated compounds into materials or catalysts.

Mechanism of Action

The exact mechanism by which 2,6-Difluoro-4-((methylamino)methyl)phenol exerts its effects depends on its specific applications. It may interact with cellular receptors, enzymes, or other molecular targets.

Properties

Molecular Formula

C8H9F2NO

Molecular Weight

173.16 g/mol

IUPAC Name

2,6-difluoro-4-(methylaminomethyl)phenol

InChI

InChI=1S/C8H9F2NO/c1-11-4-5-2-6(9)8(12)7(10)3-5/h2-3,11-12H,4H2,1H3

InChI Key

RWAKSPAHXLBPLD-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CC(=C(C(=C1)F)O)F

Origin of Product

United States

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